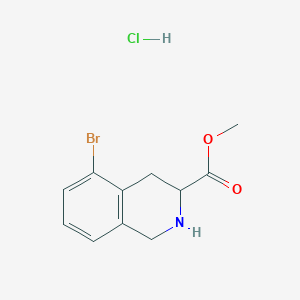

![molecular formula C11H8N2O3 B2712658 1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid CAS No. 694507-52-3](/img/structure/B2712658.png)

1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

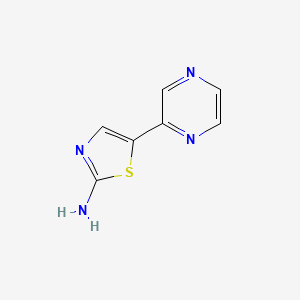

“1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid” is a chemical compound with the empirical formula C11H8N2O3 . It has a molecular weight of 216.19 . The compound is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

The InChI code for “this compound” is 1S/C11H8N2O3/c14-11(15)10-7-5-16-8-4-2-1-3-6(8)9(7)12-13-10/h1-4H,5H2,(H,12,13)(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis

“this compound” is a solid compound .Scientific Research Applications

Antitumor Activity

1,4-Dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid derivatives exhibit significant antitumor activities. For instance, 1,4-bis(4-chlorophenyl)-1,4-dihydrochromeno[4,3-c]pyrazole has shown potent in vitro antitumor activity against MCF-7 and HL-60 cells (Chen, Wang, & Su, 2012).

Synthesis of Fused Heteroaromatic Frameworks

This compound is also involved in novel anionic annelation tactics for constructing fused heteroaromatic frameworks, such as the synthesis of 4-substituted pyrazolo[3,4-c]quinolines and 1,4-dihydrochromeno[4,3-c]pyrazoles (Pawlas et al., 2001).

Functionalization and Cyclization Reactions

This compound derivatives are also used in functionalization and cyclization reactions, contributing to the development of various novel compounds (Akçamur, Şener, Ipekoglu, & Kollenz, 1997).

Synthesis of Condensed Pyrazoles

The compound plays a role in the synthesis of condensed pyrazoles, for example, in the one-pot synthesis of dihydrochromeno[4,3-b]pyrazolo[4,3-e]pyridines (Sadat-Ebrahimi et al., 2016).

Preparation of Peptide Bond Replacements

Derivatives of this compound are used in the preparation of orthogonally protected amino acids, which serve as replacements for peptide bonds in various chemical syntheses (Jones, Seager, & Elsegood, 2011).

Coordination Chemistry

These compounds are also significant in the field of coordination chemistry, particularly in the synthesis and structural characterization of mononuclear CuII/CoII coordination complexes (Radi et al., 2015).

Optical and Morphological Properties

In materials science, this compound derivatives are utilized for synthesizing thin films with potential optoelectronic applications. These films exhibit unique optical and morphological properties (Cetin, Korkmaz, & Bildirici, 2018).

Properties

IUPAC Name |

2,4-dihydrochromeno[4,3-c]pyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2O3/c14-11(15)10-7-5-16-8-4-2-1-3-6(8)9(7)12-13-10/h1-4H,5H2,(H,12,13)(H,14,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCCZBCRICIYZCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(NN=C2C3=CC=CC=C3O1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

216.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Methyl 3-[{2-[(3-chlorophenyl)amino]-2-oxoethyl}(3,4-dimethylphenyl)sulfamoyl]thiophene-2-carboxylate](/img/structure/B2712579.png)

![[(3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid](/img/structure/B2712586.png)

![2-{[4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,3-dichlorophenyl)acetamide](/img/structure/B2712588.png)

![6,7-Dichloro-4-(4-fluorophenyl)-2-[4-(trifluoromethyl)phenyl]phthalazin-1-one](/img/structure/B2712589.png)

![N-(3-chloro-2-methylphenyl)-2-[4-[(E)-2-phenylethenyl]sulfonylpiperazin-1-yl]acetamide](/img/structure/B2712592.png)